N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2OS/c1-18-14-16-20(17-15-18)24-25(21-9-3-2-4-10-21)31-27(28-24)29-26(30)23-13-7-11-19-8-5-6-12-22(19)23/h2-17H,1H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMXQMMCTLCBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl and Methylphenyl Groups: The phenyl and 4-methylphenyl groups are introduced through Friedel-Crafts acylation reactions.
Formation of the Naphthalene Carboxamide: The final step involves the coupling of the thiazole derivative with naphthalene-1-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
The thiazole moiety is recognized for its significant role in anticancer drug development. Compounds similar to N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide have shown promising results against various cancer cell lines. For instance, studies have indicated that thiazole derivatives exhibit cytotoxic effects against breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cell lines .
Case Study:
A compound with a similar thiazole structure demonstrated an IC50 value of 2.01 µM against HT29 colorectal cancer cells, highlighting the potential of thiazole derivatives in targeting cancer cells effectively .
Anticonvulsant Properties
Thiazole-based compounds have been explored for their anticonvulsant properties. Research indicates that certain thiazole derivatives can eliminate tonic extensor phases in animal models, suggesting their potential as therapeutic agents for epilepsy .
Case Study:
One analogue exhibited a median effective dose (ED50) of 18.4 mg/kg, showcasing significant anticonvulsant activity which could be attributed to the structural features of the thiazole ring .
Antimicrobial Properties
Thiazole derivatives are also noted for their antimicrobial efficacy. The presence of the thiazole ring has been linked to enhanced activity against various pathogens, including bacteria and fungi.
Case Study:
Research on thiazole-integrated compounds revealed strong selectivity against specific bacterial strains, indicating their potential as new antimicrobial agents .
Anti-inflammatory Effects
Compounds containing the thiazole moiety have shown anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Case Study:
Studies indicate that certain thiazole derivatives can inhibit pro-inflammatory cytokines, suggesting their use in managing conditions like arthritis .
Organic Electronics
This compound and its analogues have been investigated for their potential use in organic electronic devices due to their favorable electronic properties.
Case Study:
Research has demonstrated that thiazole-based compounds can be utilized in organic light-emitting diodes (OLEDs), where they contribute to enhanced performance due to their excellent charge transport properties .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of thiazole derivatives is crucial for optimizing their biological activity. Modifications to the phenyl and naphthalene rings can significantly influence the efficacy and selectivity of these compounds.
| Compound Structure | Activity Type | IC50 Values | Remarks |
|---|---|---|---|
| Thiazole Derivative A | Anticancer | 2.01 µM (HT29) | High selectivity against colorectal cancer |
| Thiazole Derivative B | Anticonvulsant | 18.4 mg/kg | Effective in eliminating tonic extensor phase |
| Thiazole Derivative C | Antimicrobial | N/A | Strong efficacy against bacterial strains |
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds (Table 1) share core features with the target molecule, including thiazole rings, aromatic substituents, and carboxamide/sulfonamide linkages. Key differences lie in substituent groups and heterocyclic systems, which influence their physical and spectroscopic behavior.
Table 1: Comparative Analysis of Structural Features
Physicochemical Properties
Melting Points and Yields
- 3e : Melting point 257–258 °C, yield 97% .
- 3f : Melting point 230–231 °C, yield 40% .
- 3g : Melting point 260–261 °C, yield 90% .
- Compound: No melting point or yield data provided, but the nitro group on benzothiophene likely increases polarity compared to the target compound’s naphthalene system .
The target compound’s lack of sulfonyl groups (unlike 3e–3g) may reduce its melting point due to decreased molecular rigidity.
Spectroscopic Data
Infrared (IR) Spectroscopy
NMR Analysis
- 3e–3g : Aromatic protons in δ 6.8–8.2 ppm; methyl groups at δ 2.3–2.5 ppm .
- Target Compound : Similar aromatic shifts anticipated, with distinct naphthalene proton environments (δ 7.5–8.3 ppm).
- Compound : Benzothiophene protons and nitro group deshielding effects would alter chemical shifts compared to naphthalene .
Elemental Analysis
Table 2: Elemental Composition Comparison
The target compound’s anticipated elemental composition (C: ~78%, H: ~5%, N: ~8%) would differ significantly due to its naphthalene system and lack of sulfur-rich sulfonyl groups.
Key Findings and Implications
Functional Group Impact : Sulfonyl groups in 3e–3g enhance molecular rigidity and melting points but may reduce solubility compared to the target’s carboxamide .
Aromatic Systems : Naphthalene (target) vs. benzothiophene () influences electronic properties; nitro groups in the latter increase electrophilicity .
Synthetic Efficiency : High yields for sulfonyl-containing analogs (3e, 3g) suggest robust methodologies for thiazole-functionalized compounds .
Biological Activity
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a thiazole derivative known for its complex structure and potential biological activities. The compound features a thiazole ring, a naphthalene backbone, and various substituents that enhance its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Thiazole Moiety: Contributes to the compound's reactivity and biological interactions.
- Naphthalene Backbone: Enhances lipophilicity, potentially improving membrane permeability.
- Substituents: The presence of methyl and phenyl groups influences the compound’s biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Protein Interaction: The compound may interact with specific proteins, altering their function and affecting cellular pathways.
- Inhibition of Enzyme Activity: Thiazole derivatives often inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
- Induction of Apoptosis: Some studies suggest that this compound can induce programmed cell death in cancer cells.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
The structure-activity relationship (SAR) analysis highlights that modifications on the thiazole ring and phenyl substituents significantly impact cytotoxicity.
Antimicrobial Activity
Thiazole derivatives are also known for their antimicrobial properties. Preliminary studies show that this compound exhibits activity against various bacterial strains.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 18 |
These findings suggest potential applications in treating bacterial infections.
Case Studies
Case Study 1: Antitumor Efficacy
In a study involving the evaluation of several thiazole derivatives, this compound was found to significantly inhibit the proliferation of A-431 cells with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .
Case Study 2: Antimicrobial Screening
A series of experiments conducted on various thiazole compounds demonstrated that this compound showed promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving condensation of thiazole precursors with naphthalene-1-carboxamide derivatives. A Schotten-Baumann reaction is often employed, where an amine reacts with an acid chloride in the presence of a base (e.g., triethylamine) in dichloromethane . Intermediates are characterized using NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups. Purification is achieved via recrystallization or column chromatography, monitored by TLC .
Q. How can researchers validate the compound's structural integrity and purity for initial biological assays?
- Methodological Answer : Structural validation requires X-ray crystallography (using programs like SHELXL ) to resolve the thiazole-naphthalene framework. Purity is confirmed via HPLC (≥95% purity threshold) and mass spectrometry (MS) for molecular weight verification. Thermal analysis (e.g., DSC) assesses crystallinity and stability .
Q. What preliminary biological activities have been reported for this compound, and what assays are recommended for screening?
- Methodological Answer : Thiazole derivatives often exhibit antimicrobial or anticancer activity. Initial screening should include:
- Cytotoxicity assays (e.g., MTT on cancer cell lines).
- Enzyme inhibition studies (e.g., kinase assays via fluorescence polarization).
- Microbial growth inhibition tests (e.g., broth microdilution for MIC values) .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved for this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability). To address this:
- Perform ADMET profiling (e.g., hepatic microsome stability assays).
- Use molecular docking (AutoDock Vina) and Multiwfn for electronic structure analysis to identify binding site variations .
- Validate with SPECT/PET imaging (e.g., radiolabeled analogs) to track in vivo distribution .
Q. What strategies are effective for refining the crystal structure of this compound when encountering twinning or low-resolution data?
- Methodological Answer : For challenging crystallography:
- Use SHELXL for twin refinement (TWIN/BASF commands) and ORTEP-3 for 3D visualization .
- Employ high-pressure data collection to improve resolution.
- Cross-validate with DFT calculations (Gaussian 16) to optimize bond lengths/angles .
Q. How can researchers elucidate the structure-activity relationship (SAR) of this compound to enhance target selectivity?
- Methodological Answer :
- Synthesize analogs with modified substituents (e.g., halogenation at the naphthalene ring).
- Perform 3D-QSAR (Comparative Molecular Field Analysis) to map steric/electrostatic contributions.
- Validate with surface plasmon resonance (SPR) for binding kinetics .
Q. What computational approaches are recommended to predict off-target interactions or toxicity risks?
- Methodological Answer :
- Use SwissADME for bioavailability predictions and ProTox-II for toxicity profiling.
- Conduct molecular dynamics simulations (GROMACS) to assess protein-ligand stability over time.
- Cross-reference with ChEMBL databases to identify structural alerts .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported solubility or stability profiles across studies?
- Methodological Answer :
- Standardize solvent systems (e.g., DMSO/water mixtures) for solubility tests.
- Use dynamic light scattering (DLS) to detect aggregation.
- Replicate conditions from conflicting studies and employ controlled degradation assays (e.g., forced hydrolysis at varying pH) .
Analytical and Structural Tools
Q. Which advanced spectroscopic techniques are critical for probing electronic interactions in this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
